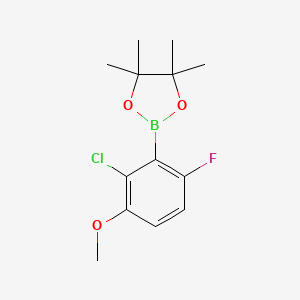

2-Chloro-6-fluoro-3-methoxyphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)10-8(16)6-7-9(17-5)11(10)15/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBUWMLSERGBLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501135304 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501135304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-16-9 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501135304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation of 2-Chloro-6-Fluoroanisole

The synthesis begins with 2-chloro-6-fluoroanisole (2,6-CFA) , which undergoes lithiation using n-butyllithium (n-BuLi) in anhydrous 1,2-dimethoxyethane (DME) at cryogenic temperatures (≤−65°C). This step generates a lithiated intermediate (6-chloro-2-fluoro-3-lithioanisole ) with high regioselectivity.

Reaction Conditions :

-

Temperature: −65°C to −70°C

-

Solvent: DME

-

Equivalents: 1.1–1.3 equiv n-BuLi relative to 2,6-CFA

Boronation with Trimethyl Borate

The lithiated species reacts with trimethyl borate (B(OMe)₃) to form dimethyl 4-chloro-2-fluoro-3-methoxyphenylboronate . This step is conducted under inert atmosphere to prevent hydrolysis.

Key Parameters :

Hydrolysis and Acidification

The boronate intermediate is hydrolyzed with aqueous potassium hydroxide (KOH) , forming potassium (4-chloro-2-fluoro-3-methoxyphenyl)trihydroxyborate . Subsequent acidification with 6 M hydrochloric acid (HCl) precipitates the free boronic acid (4-chloro-2-fluoro-3-methoxyphenylboronic acid ).

Optimization Notes :

Pinacol Esterification

The boronic acid is condensed with pinacol (2,3-dimethyl-2,3-butanediol) in MIBK or acetonitrile (MeCN) to yield the target pinacol ester.

Esterification Data :

Direct Esterification of Preformed Boronic Acids

Synthesis of (6-Chloro-2-Fluoro-3-Methoxyphenyl)boronic Acid

Alternative routes start with preformed boronic acids, such as (6-chloro-2-fluoro-3-methoxyphenyl)boronic acid (CAS: 867333-04-8), synthesized via:

-

React 2-bromo-6-chloro-3-fluoroanisole with Mg in THF to form the Grignard reagent.

-

Quench with trimethyl borate and hydrolyze to isolate the boronic acid.

-

Purity by recrystallization (ethanol/water).

Esterification with Pinacol

The boronic acid is dissolved in diethyl ether or THF , treated with pinacol (1.2 equiv) , and stirred at room temperature for 12–24 hours. The product is purified via flash column chromatography (petroleum ether/EtOAc).

Performance Metrics :

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Lithiation-Boronation | High yield (90–95%), scalable | Requires cryogenic conditions |

| Direct Esterification | Mild conditions (rt) | Lower yield (80–87%) |

Industrial Applicability

The lithiation route is preferred for large-scale production due to superior yields and fewer purification steps. Direct esterification is reserved for small-scale syntheses where boronic acids are commercially available.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-methoxyphenylboronic acid pinacol ester primarily undergoes the following types of reactions:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Protodeboronation: The boronic ester group can be removed under acidic conditions to yield the corresponding phenyl derivative.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Acidic conditions, such as hydrochloric acid or sulfuric acid, are employed.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Protodeboronation: The corresponding phenyl derivative.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid pinacol ester is in organic synthesis, particularly through the Suzuki–Miyaura coupling reaction . This reaction is crucial for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

Mechanism of Action:

The compound acts as a boron source that couples with aryl or vinyl halides in the presence of a palladium catalyst and a base. The resulting products are often used in pharmaceuticals and agrochemicals.

Example Reaction:

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for synthesizing biologically active compounds and drug candidates. Its unique electronic properties allow it to serve as a building block for various pharmaceuticals.

Biological Activities:

Research indicates that derivatives of this compound exhibit antimicrobial, antifungal, and anti-inflammatory properties. For instance:

- Antimicrobial Activity: Effective against various bacterial strains.

- Antifungal Properties: Inhibits growth of Candida albicans with an IC50 value of 25 µg/mL.

- Anti-inflammatory Effects: Reduces inflammation markers in preliminary studies.

Antimicrobial Efficacy Study

A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as an antibacterial agent. The mechanism involved enzyme inhibition critical to bacterial cell wall synthesis.

Anti-inflammatory Research

Research highlighted the compound's ability to modulate inflammatory responses by acting on specific receptors involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Fungal Inhibition Analysis

The compound showed promising results against fungal pathogens, indicating its potential use in antifungal treatments. The study focused on its interaction with fungal cell membranes and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with analogous boronic esters:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Functional Groups | Purity |

|---|---|---|---|---|---|---|

| 2-Chloro-6-fluoro-3-methoxyphenylboronic acid pinacol ester | 2121512-16-9 | C13H16BClFO3 | 288.53 | Cl (2), F (6), OMe (3) | Boronic ester, halogen, methoxy | Not specified |

| 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester | 603122-52-7 | C14H18BFO4 | 280.10 | F (3), COOMe (4) | Boronic ester, ester, fluorine | >97.0% (GC) |

| 2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester | 1534369-41-9 | C12H16BFO3 | 238.07 | F (2), OH (6) | Boronic ester, hydroxyl, fluorine | 96% |

| 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester | 1668474-08-5 | C14H19BClFO3 | 300.56 | Cl (3), F (5), OEt (4) | Boronic ester, halogen, ethoxy | 97% NLT |

| 2-Fluoro-3-methoxyphenylboronic acid pinacol ester | 1165936-00-4 | C13H18BFO3 | 252.09 | F (2), OMe (3) | Boronic ester, methoxy, fluorine | Not specified |

Key Observations :

- Substituent Effects: The target compound uniquely combines Cl, F, and OMe groups, offering both electron-withdrawing (Cl, F) and electron-donating (OMe) effects.

- Reactivity with H₂O₂ : Analogous to 4-nitrophenylboronic acid pinacol ester (), the target compound may undergo oxidation with H₂O₂, though the kinetics would differ due to substituent-induced electronic modulation.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The presence of Cl and F (electron-withdrawing) increases electrophilicity at the boron-bound carbon, accelerating transmetallation with palladium catalysts. However, the OMe group (electron-donating) may reduce this effect slightly compared to purely halogenated analogs like 5-Chloro-2-fluorophenylboronic acid pinacol ester (CAS: 642-78-4) .

- Heterocyclic vs. Phenyl Cores : Compounds like 2-Chloro-6-methoxypyridine-4-boronic acid pinacol ester (CAS: 697739-24-5) exhibit distinct reactivity due to nitrogen’s electron-withdrawing nature, highlighting the target compound’s advantage in aryl-aryl bond formation .

Biological Activity

2-Chloro-6-fluoro-3-methoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a chloro, fluoro, and methoxy group, suggests potential biological activities that may be harnessed for therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of halogen substituents (chlorine and fluorine) and a methoxy group enhances its reactivity and selectivity in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

The biological activity of boronic acids is often attributed to their ability to interact with biomolecules, particularly enzymes. The mechanism typically involves the formation of reversible covalent bonds with diols or amino acids in proteins. This property allows boronic acids to act as enzyme inhibitors, particularly against proteases and kinases involved in cancer pathways.

Enzyme Inhibition

Research indicates that boronic acid derivatives can inhibit various enzymes through the formation of stable complexes. For instance, studies have shown that compounds similar to this compound can effectively inhibit proteasomes, which play a crucial role in protein degradation pathways linked to cancer progression .

Anticancer Properties

Several studies have investigated the anticancer potential of boronic acid derivatives. For example, a study demonstrated that certain phenylboronic acids exhibit selective cytotoxicity against cancer cell lines by disrupting proteasomal function. The structural features of this compound may enhance its efficacy in this regard.

Case Studies

- Inhibition of Cancer Cell Proliferation : A recent study evaluated the effects of various boronic acid derivatives on breast cancer cell lines. Results indicated that compounds with similar structural motifs to this compound significantly reduced cell viability by inducing apoptosis through proteasome inhibition .

- Targeting Kinases : Another investigation focused on the ability of boronic acids to inhibit kinases involved in signaling pathways. The results suggested that modifications in the boron moiety could enhance selectivity towards specific kinase targets, potentially leading to more effective cancer therapies .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-6-fluoro-3-methoxyphenylboronic acid pinacol ester?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling precursors. Aryl halides (e.g., 2-chloro-6-fluoro-3-methoxybromobenzene) are reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent system like acetonitrile/water at 70–90°C . Purification typically involves column chromatography, with purity assessed by GC (>97%) or HPLC .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and boronic ester formation.

- Mass Spectrometry (MS) : High-resolution MS (e.g., PubChem CID 3294524 for analogous structures) confirms molecular weight .

- Purity Analysis : GC or HPLC (e.g., >97% purity thresholds) ensures minimal impurities .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the boronic ester. Desiccants are advised to avoid moisture-induced degradation .

Advanced Research Questions

Q. How do the chloro, fluoro, and methoxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl and F groups reduce electron density on the aromatic ring, enhancing oxidative addition with Pd catalysts. The methoxy group’s electron-donating nature may counteract this, requiring optimized catalyst loading (e.g., Pd(OAc)₂ with xantphos) .

- Steric Effects : Ortho-substituents (Cl, F) increase steric hindrance, potentially slowing transmetallation. Computational modeling (DFT) can predict regioselectivity in coupling reactions .

Q. How can low yields in Suzuki-Miyaura couplings involving this boronic ester be troubleshooted?

- Methodological Answer :

- Catalyst Screening : Test air-stable catalysts like PdCl₂(dppf) to improve turnover.

- Solvent Optimization : Replace polar protic solvents (e.g., water) with anhydrous dioxane to reduce boronic ester hydrolysis .

- Base Selection : Cs₂CO₃ may enhance reactivity in sterically hindered systems compared to Na₂CO₃ .

Q. What analytical strategies resolve contradictions in spectral data for boronic ester derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.